1-nitroso-2-phenylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
3237-85-2 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-nitroso-2-phenylpyrrolidine |
InChI |
InChI=1S/C10H12N2O/c13-11-12-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
HFXOBJNNUVQCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of 1 Nitroso 2 Phenylpyrrolidine
Conventional Routes for N-Nitrosamine Synthesis
The primary methods for synthesizing N-nitrosamines involve the reaction of a nitrogen-containing precursor with a nitrosating agent. The specific pathway can depend on whether the starting material is a secondary or tertiary amine.
Nitrosation of Secondary Amines
The most direct and common method for the formation of N-nitrosamines is the nitrosation of secondary amines. nih.gov In this reaction, a secondary amine, such as 2-phenylpyrrolidine (B85683), reacts with a nitrosating agent. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic nitrosating species. wikipedia.org
The general reaction is as follows:
R₂NH + HNO₂ → R₂N-NO + H₂O
This process is highly dependent on the reaction conditions, particularly the pH. nih.gov
Routes from Tertiary Amine Precursors
Tertiary amines can also serve as precursors to N-nitrosamines, although the reaction pathways are more complex than those for secondary amines. The formation of nitrosamines from tertiary amines can occur through several proposed mechanisms, often involving an initial oxidative step or dealkylation. One pathway involves the formation of an intermediate that can then be nitrosated. researchgate.net
Mechanistic Investigations of 1-Nitroso-2-phenylpyrrolidine Formation
The formation of this compound is governed by several factors, including the nature of the nitrosating agent, the reaction environment, and the specific chemical pathways involved.
Role of Nitrosating Agents and Reaction Conditions
A variety of nitrosating agents can facilitate the formation of N-nitrosamines. The most common is nitrous acid (HNO₂), which is typically formed in situ from the acidification of a nitrite (B80452) salt, such as sodium nitrite. nih.govwikipedia.org Other potent nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which can be present in both aqueous and organic solutions. nih.govresearchgate.net
The reaction conditions, such as temperature and the presence of catalysts, can significantly influence the rate and yield of nitrosamine (B1359907) formation. For instance, elevated temperatures can promote the reaction. researchgate.net
Table 1: Common Nitrosating Agents
| Nitrosating Agent | Chemical Formula |
| Nitrous Acid | HNO₂ |
| Dinitrogen Trioxide | N₂O₃ |
| Dinitrogen Tetroxide | N₂O₄ |
| Nitrosyl Chloride | NOCl |
| Nitrosonium Tetrafluoroborate | NOBF₄ |
This table is generated based on information from multiple sources. nih.gov
Influence of pH and Solvent Environment
The pH of the reaction medium plays a critical role in the nitrosation of amines. The formation of N-nitrosamines is generally favored in acidic conditions, which facilitate the formation of the active nitrosating species from nitrite. nih.govresearchgate.net However, at very low pH, the amine precursor can become protonated, reducing its nucleophilicity and thereby slowing down the reaction. nih.gov Therefore, the optimal pH for nitrosation represents a balance between the formation of the nitrosating agent and the reactivity of the amine. nih.gov For the nitrosation of pyrrolidine (B122466), the reaction rate catalyzed by p-nitroso-o-cresol is fastest at approximately pH 5. nih.gov
The solvent can also impact the reaction. Lipophilic nitrosating agents like N₂O₃ and N₂O₄ are important to consider in non-aqueous environments. researchgate.net The choice of solvent can affect the solubility of reactants and the stability of intermediates.
Radical and Ionic Pathways in Formation
The formation of N-nitrosamines is generally understood to proceed through an ionic pathway. This involves the electrophilic attack of a nitrosonium ion (NO⁺) or a related species on the nucleophilic nitrogen of the amine. wikipedia.org The reaction between a secondary amine and the nitrosonium ion is a classic example of this ionic mechanism. wikipedia.org
While the ionic pathway is predominant, the potential for radical mechanisms has also been considered. Nitrosylation can be interpreted as the addition of a nitrosyl radical (NO•). wikipedia.org However, in the context of amine nitrosation to form nitrosamines, the ionic pathway involving the nitrosonium ion is the more commonly accepted mechanism. wikipedia.org
Novel Synthetic Approaches for Functionalized Pyrrolidine Derivatives
While specific novel synthetic routes for this compound are not prominent in the literature, advancements in the synthesis of functionalized pyrrolidine derivatives offer potential pathways to access a variety of substituted analogs. These methods, though not directly yielding the nitroso-compound, provide access to precursors that could be subsequently nitrosated.
One innovative approach involves the use of triarylborane catalysts for the hydrogenation of N-substituted indoles to produce indolines, which are structurally related to 2-substituted pyrrolidines. nih.gov This method offers a metal-free, atom-economical route to the core pyrrolidine ring fused to a benzene (B151609) ring. nih.gov
Another area of development is the synthesis of pyrrolidine-functionalized nucleoside analogs via PyBOP-catalyzed SNAr addition-elimination reactions. nih.gov Although targeted at a different class of molecules, the core methodology for functionalizing the pyrrolidine ring could be adapted.
Furthermore, the synthesis of pyrrolo-pyrimidine derivatives highlights multi-step procedures involving cyclization and amide bond formation to create complex heterocyclic systems containing a pyrrolidine moiety. rsc.org These strategies could potentially be modified to incorporate a phenyl substituent at the 2-position of the pyrrolidine ring.
Recent research has also explored the use of tert-butyl nitrite (TBN) as an efficient nitrosating agent for secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.org This method offers a broad substrate scope and provides excellent yields, with the advantage of being compatible with acid-labile protecting groups. rsc.org This suggests a potentially milder and more efficient alternative to traditional nitrous acid-based nitrosation for the final step in the synthesis of this compound and its derivatives.
The table below summarizes various synthetic approaches for precursors and the nitrosation step.
| Synthetic Step | Starting Material | Reagents and Conditions | Product | Key Features | Reference |
| Precursor Synthesis | Pyrrolidin-2-one | Two-step, one-pot synthesis followed by reduction | Racemic 2-phenylpyrrolidine | Straightforward route from a common starting material. | ntnu.no |
| Precursor Synthesis | Aryl cyclopropyl (B3062369) ketones | Not specified | 2-Arylpyrrolidines | Provides access to various aryl-substituted pyrrolidines. | rsc.org |
| Precursor Synthesis | Boc-protected pyrrolidine | 1. Palladium-catalyzed α-arylation 2. Deprotection | Enantioenriched 2-phenylpyrrolidine | Allows for the synthesis of specific stereoisomers. | ntnu.no |
| Nitrosation | Secondary Amine (e.g., 2-phenylpyrrolidine) | Sodium nitrite, acid (e.g., HCl) | N-Nitrosamine (e.g., this compound) | Classical and widely used method for N-nitrosation. | wikipedia.org |
| Nitrosation | Secondary Amine | tert-Butyl nitrite (TBN), solvent-free | N-Nitrosamine | Mild, efficient, and avoids the use of strong acids and metals. | rsc.org |
The following table details research findings on the formation of N-nitrosopyrrolidine, which provides a model for the formation of this compound.
| Study Focus | Precursors | Reaction Conditions | Key Findings | Reference |
| Formation from various precursors | Pyrrolidine, putrescine, proline, etc., and nitrite | Heated, weakly acidic aqueous systems (pH 4.0-6.6) | Yields of N-nitrosopyrrolidine were determined from various precursors. | nih.gov |
| Formation mechanism in bacon | Proline, pyrrolidine | Frying conditions | N-nitrosopyrrolidine can form via the decarboxylation of N-nitrosoproline. | acs.orgresearchgate.net |
| Catalysis of N-nitrosation | Pyrrolidine, nitrite, p-cresol | pH 5.0 | C-Nitrosophenols, formed from the nitrosation of phenols, can catalyze N-nitrosamine formation. | nih.gov |
| Role of carbonyl compounds | Secondary amines, nitrite, carbonyl compounds | Aqueous solutions | Iminium ions, formed from the reaction of secondary amines and carbonyls, can react with nitrite to form N-nitrosamines. | nih.gov |
Chemical Reactivity and Transformation Pathways of 1 Nitroso 2 Phenylpyrrolidine
Denitrosation Reactions and Mechanisms
Denitrosation, the cleavage of the N-NO bond, is a fundamental reaction of N-nitrosamines. This process can be initiated through various mechanisms, most notably through acid catalysis and mediation by nucleophiles.
Acid-Catalyzed Denitrosation Kinetics
The denitrosation of N-nitrosamines in acidic conditions is a well-documented process that is crucial for their degradation. nih.gov The reaction is generally understood to proceed through protonation of the nitrosamine (B1359907). While nitrosamines are most basic at the oxygen atom, forming an O-protonated species, it is the less favored N-protonated form that is believed to be the key intermediate in acid-catalyzed denitrosation. nih.govacs.org This N-protonated species is susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and the release of the corresponding secondary amine and a nitrosating agent. nih.govacs.org
The rate of acid-catalyzed denitrosation is influenced by the structure of the nitrosamine and the reaction conditions. For N-nitrosopyrrolidine (NPYR), a structural analog of 1-nitroso-2-phenylpyrrolidine, the reactivity in acid solution has been compared to other nitrosamines. The general reactivity sequence is found to be N-methyl-N-nitrosoaniline (NMNA) > N-nitrosoproline (NPr) ≈ N-nitrososarcosine (NS) >> dimethylnitrosamine (DMN) ≈ N-nitrosopyrrolidine (NPy). rsc.org This indicates that NPYR is relatively resistant to acid-catalyzed denitrosation compared to other nitrosamines. rsc.org The presence of a phenyl group at the alpha-position in this compound is expected to influence the electronic properties and steric environment of the nitrosamine, which could affect the kinetics of this reaction.
In ethanolic solutions of hydrogen chloride, the denitrosation of some N-nitrosamines follows a rate law of rate = k₂[Nitrosamine][HCl]. rsc.org This reaction can be reversible in the absence of a trap for the nitrosyl chloride formed. rsc.org The addition of water to the ethanolic solvent can decrease the rate of denitrosation. rsc.org
Nucleophile-Mediated Nitroso Group Transfer
The cleavage of the N-NO bond can be significantly accelerated by the presence of nucleophiles. nih.gov Nucleophiles such as bromide, thiocyanate, and thiourea (B124793) can attack the N-protonated nitrosamine, facilitating the transfer of the nitroso group. nih.gov This catalytic effect is dependent on the nature of the nucleophile and the solvent system. rsc.org For NPYR, the most reactive solvent system for denitrosation was found to be 80% acetic acid–water containing bromide ion or thiourea as a nucleophilic catalyst. rsc.org
The transfer of the nitroso group is a key step in these reactions. For instance, the reaction of N-nitrosamines with hydrogen bromide in acetic acid is a common method used for their quantitative analysis, where the generated nitric oxide is detected. sci-hub.se This highlights the lability of the N-NO bond under these conditions.
Oxidative Transformations and Products
The oxidation of N-nitrosamines can lead to the formation of various products, including the corresponding N-nitramine. nih.gov Strong oxidants like peracids can oxidize N-nitrosopyrrolidine to its nitramine. nih.gov The oxidation of N-nitrosamines can also be achieved through advanced oxidation processes (AOPs), such as the use of ozone and UV light. In the O₃/UV process, NPYR is degraded primarily through the action of hydroxyl radicals (OH•). nih.gov The second-order rate constant for the reaction of NPYR with OH• has been determined to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.gov The major product of this oxidative degradation is nitrate (B79036), which can be formed through the cleavage of the nitroso group to form a nitric oxide radical (NO•) followed by hydrolysis, or through the oxidation of amine intermediates. nih.gov
The presence of a phenyl group at the alpha-position in this compound may influence the site of oxidation. Enzymatic oxidation of N-nitrosamines, for example by cytochrome P450, often occurs at the α-carbon. acs.org This α-hydroxylation is a critical step in the metabolic activation of many carcinogenic nitrosamines. acs.org
Reductive Chemistry of the N-Nitrosamine Moiety
The N-nitrosamine group can be reduced to the corresponding hydrazine (B178648) or amine under various conditions. nih.gov Reagents like lithium aluminum hydride (LiAlH₄) and zinc in hydrochloric acid are known to be effective for the reduction of the N-nitroso group to hydrazines and amines. acs.org A recent study demonstrated that sodium dithionite (B78146) (Na₂S₂O₄) in 1 M aqueous sodium hydroxide (B78521) at 50 °C is highly effective at destroying N-nitrosamines. acs.org
The reduction of 1-nitroso-2-phenylpiperidine, a close structural analog of this compound, with sodium hydrosulfite was reported to yield the corresponding hydrazine. nih.gov This suggests that a similar transformation would be expected for this compound. The choice of reducing agent and reaction conditions can influence the product distribution between the hydrazine and the corresponding secondary amine. For example, a one-pot reduction of nitrostyrenes to phenethylamines has been achieved using sodium borohydride (B1222165) and copper(II) chloride. chemrxiv.orgnih.govchemrxiv.org
Photochemical Degradation Mechanisms
N-nitrosamines are known to be light-sensitive, particularly to UV light. nih.gov The photolysis of N-nitrosamines in aqueous solution leads to the cleavage of the N-NO bond. acs.orgnih.gov For N-nitrosopyrrolidine (NPYR), direct photolysis under simulated solar irradiation results in rapid degradation, with a half-life of 12-15 minutes. acs.org The quantum yield for the photolysis of NPYR has been reported to be between 0.43 and 0.61. acs.org
The mechanism of photolysis is believed to involve the homolytic cleavage of the N-N bond upon excitation. mdpi.com For N-nitrosodimethylamine (NDMA), UV photolysis can lead to the formation of an aminium radical and nitric oxide. mdpi.com In the presence of oxygen, other pathways can also occur. mdpi.com The photolysis of NPYR in the presence of ozone and UV light shows that direct UV photolysis is a significant contributor to its degradation. nih.gov The kinetics of nitrosamine photolysis can be concentration-dependent, following first-order kinetics at low concentrations and potentially zero-order kinetics at higher concentrations. nih.gov
Thermal Stability and Decomposition Pathways
N-nitrosamines can undergo thermal decomposition, emitting toxic fumes of nitrogen oxides when heated to decomposition. nih.gov The thermal stability of nitrosamines varies depending on their structure. While specific data for this compound is not available, studies on other nitroso compounds provide insights into potential decomposition pathways. For example, the thermal decomposition of 1-nitroso-2-naphthol, although a different class of compound, has been studied in detail, showing an initial decomposition temperature between 129.01 and 155.69 °C. nih.govdntb.gov.uaresearchgate.net The decomposition products included aliphatic nitro compounds, carbonyl compounds, and amines. nih.govdntb.gov.uaresearchgate.net
For nitrate esters, thermal decomposition can produce nitric oxide, water, carbon monoxide, oxygen, and formaldehyde. nih.gov The thermal decomposition of N₂O has been shown to be dependent on temperature and residence time, leading to the formation of N₂ and NO. mdpi.com It is plausible that the thermal decomposition of this compound would involve the cleavage of the N-NO bond as an initial step, followed by further reactions of the resulting radicals.
Electrophilic and Nucleophilic Reactivity of the Pyrrolidine (B122466) Ring
The chemical reactivity of the pyrrolidine ring in this compound is significantly influenced by the electronic properties of the N-nitroso group and the phenyl substituent. The N-nitroso group generally acts as an electron-withdrawing group, which has a profound effect on the electron density of the pyrrolidine ring, thereby dictating its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Reactivity
The presence of the electron-withdrawing N-nitroso group deactivates the pyrrolidine ring towards electrophilic substitution reactions. This deactivation occurs because the nitroso group reduces the electron density on the nitrogen atom and, through inductive effects, on the carbon atoms of the ring. Consequently, the ring is less attractive to electron-deficient species (electrophiles).
In contrast to the parent pyrrolidine, which readily reacts with electrophiles, the N-nitrosated derivative is significantly less reactive. For instance, reactions such as Friedel-Crafts acylation or alkylation on the pyrrolidine ring are not commonly observed for N-nitroso compounds under standard conditions. The electron-withdrawing nature of the nitroso group makes the lone pair of electrons on the nitrogen atom less available for donation to an incoming electrophile.
Nucleophilic Reactivity
While the pyrrolidine ring is deactivated towards electrophiles, the electron-withdrawing nature of the N-nitroso group enhances its susceptibility to nucleophilic attack. This is particularly true for the carbon atoms adjacent to the nitrogen, especially the α-carbon (the C2 position bearing the phenyl group and the C5 position). The partial positive charge induced on these carbons makes them targets for nucleophiles.
Research on the reactivity of N-nitrosamines with organometallic reagents, such as Grignard reagents (e.g., PhMgBr), has shown that nucleophilic addition can occur. acs.org In the case of N-nitrosopyrrolidine, reactions with excess Grignard reagents have led to the formation of trisubstituted hydrazines, resulting from α-C alkylation and subsequent reaction at the nitroso nitrogen. acs.org This suggests that the α-carbons of the pyrrolidine ring in this compound are potential sites for nucleophilic attack.
The phenyl group at the C2 position can also influence the reactivity. Its steric bulk may hinder the approach of nucleophiles to the C2 carbon. However, its electronic effects could either stabilize or destabilize potential intermediates, depending on the specific reaction conditions and the nature of the nucleophile.
Interactive Data Tables
Table 1: Predicted Reactivity of the Pyrrolidine Ring in this compound
| Position | Electrophilic Attack | Nucleophilic Attack | Rationale |
| N1 (Nitroso-substituted Nitrogen) | Unlikely | Possible (reduction) | The nitrogen lone pair is delocalized into the N=O group, reducing its nucleophilicity. The nitroso group itself can be reduced. |
| C2 (Phenyl-substituted Carbon) | Unlikely | Possible | Electron-withdrawing effect of the N-nitroso group makes this α-carbon electrophilic. Steric hindrance from the phenyl group is a factor. |
| C3 | Unlikely | Less likely than α-carbons | The inductive effect of the N-nitroso group is weaker at the β-position. |
| C4 | Unlikely | Less likely than α-carbons | The inductive effect of the N-nitroso group is weaker at the β-position. |
| C5 | Unlikely | Possible | Electron-withdrawing effect of the N-nitroso group makes this α-carbon electrophilic. |
Computational and Theoretical Investigations of 1 Nitroso 2 Phenylpyrrolidine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For 1-nitroso-2-phenylpyrrolidine, these methods allow for a detailed examination of its molecular orbitals, charge distribution, and the nature of its chemical bonds, particularly the N-N bond of the nitroso group.
Molecular Orbitals and Charge Distribution
The electronic structure of this compound is fundamentally described by its molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's chemical reactivity.
In N-nitrosamines, the HOMO is typically a π-type orbital with significant contributions from the lone pair of electrons on the amino nitrogen and the π system of the N=O group. The LUMO is generally a π* antibonding orbital associated with the N=O group. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily excitable and thus more reactive.
Density Functional Theory (DFT) calculations are a common approach to determine the energies and spatial distributions of these orbitals. espublisher.com For a molecule like this compound, the presence of the phenyl group introduces additional π orbitals that can interact with the nitrosamine (B1359907) moiety, potentially influencing the energies of the frontier orbitals.
The charge distribution within the molecule can be analyzed using methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). These analyses reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. In N-nitrosamines, the oxygen atom of the nitroso group typically carries a significant negative charge, making it a primary site for electrophilic attack. Conversely, the nitrogen atom of the nitroso group and the adjacent carbon atoms can be susceptible to nucleophilic attack.
N-N Bond Properties and Rotational Barriers
A key feature of N-nitrosamines is the partial double bond character of the N-N bond, which arises from the delocalization of the lone pair of electrons on the amino nitrogen into the π* orbital of the N=O group. This resonance leads to a planar or near-planar arrangement of the atoms directly bonded to the N-N bond and a significant barrier to rotation around this bond.
This rotational barrier is a critical parameter that influences the conformational dynamics of the molecule. Experimental techniques like variable-temperature nuclear magnetic resonance (NMR) spectroscopy, combined with computational methods, are used to determine the magnitude of this barrier. rsc.org For cyclic N-nitrosamines, the rotational barrier about the N-N bond has been found to be in the range of 23–29 kcal/mol. researchgate.net This high barrier results in the existence of stable rotational isomers, often referred to as syn and anti conformers, based on the orientation of the substituent relative to the nitroso-oxygen.
The table below presents typical rotational barriers for cyclic N-nitrosamines, which provide an estimate for the barrier in this compound.
| Compound | Rotational Barrier (kcal/mol) | Method |
| N-Nitrosopyrrolidine | ~23 | NMR Spectroscopy |
| N-Nitrosopiperidine | ~24 | NMR Spectroscopy |
| N-Nitroso-2-methylpiperidine | 23-25 | NMR Spectroscopy |
This table presents data for analogous compounds to provide an estimate for this compound.
Conformational Analysis and Energetics
The three-dimensional structure of this compound is complex, with multiple sources of conformational isomerism. These include the puckering of the pyrrolidine (B122466) ring, the orientation of the phenyl group, and the rotation around the N-N bond. Computational methods are essential for exploring the potential energy surface of the molecule and identifying the most stable conformations.
Stereoisomeric Forms and Stability
The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (R)-1-nitroso-2-phenylpyrrolidine and (S)-1-nitroso-2-phenylpyrrolidine. In addition to these enantiomers, the restricted rotation around the N-N bond gives rise to diastereomeric syn and anti conformers for each enantiomer.
Pyrrolidine Ring Puckering and Phenyl Group Conformations
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the "envelope" and "twist" conformations. youtube.com The specific puckering of the ring in this compound will be influenced by the substituents at the N1 and C2 positions. In studies of proline, a similar five-membered ring system, the ring puckering is described as "UP" and "DOWN" conformations, with the relative stability depending on the local environment. organic-chemistry.orgresearchgate.net
The orientation of the phenyl group relative to the pyrrolidine ring is another important conformational variable. The rotation around the C2-phenyl bond will have its own energy profile, with certain conformations being favored to minimize steric hindrance with the pyrrolidine ring and the nitroso group. rsc.org Theoretical calculations on 2-phenylpyridine (B120327) oligomers have shown that different conformers can have distinct electronic and spectroscopic properties. nih.gov
The following table summarizes the key conformational features and their likely preferences in this compound based on studies of analogous systems.
| Conformational Feature | Likely Preferred Conformation | Basis of Prediction |
| Phenyl Group Orientation | Trans to the nitroso group to minimize steric hindrance. | Studies on 2-phenylpyrrolidine (B85683). researchgate.net |
| Pyrrolidine Ring Pucker | Envelope or Twist conformation to relieve strain. | General principles of cycloalkane conformation. youtube.com |
| N-N Bond Rotation | High barrier leading to stable syn and anti isomers. | Experimental and computational data on cyclic nitrosamines. researchgate.net |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. For this compound, this includes its formation from 2-phenylpyrrolidine and a nitrosating agent, as well as its potential decomposition or further reactions.
The formation of N-nitrosamines typically proceeds through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃). cdnsciencepub.com The reaction mechanism is pH-dependent. Under acidic conditions, the amine attacks the protonated nitrous acid or the nitrosonium ion (NO⁺). In the presence of certain carbonyl compounds, the reaction can be catalyzed through the formation of an intermediate iminium ion. researchgate.net
Computational modeling of these pathways involves calculating the energy profile along the reaction coordinate. This allows for the identification of transition states, which are the energy maxima along the reaction pathway, and intermediates, which are local energy minima. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Computational Studies of Degradation Pathways
Similarly, there is a lack of specific computational studies on the degradation pathways of this compound. While general degradation pathways for other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), have been discussed in the literature, suggesting degradation into products like formic acid, nitric acid, and various amines, specific computational models for this compound are absent. acs.org Such studies would be crucial for understanding its environmental fate and persistence.
Spectroscopic Property Predictions for Mechanistic Interpretation
Limited information is available regarding the spectroscopic properties of this compound, primarily from a study focused on the detection of N-nitrosamines using metalloporphyrins. acs.orgnih.gov In this research, this compound (NPP) was used as an analogue of the tobacco-specific nitrosamine, N-nitrosonornicotine (NNN).
The study observed the interaction of NPP with metalloporphyrins using UV-Vis spectroscopy. The key finding was a minor red shift (bathochromic shift) in the Soret band of the metalloporphyrin's UV-Vis spectrum upon the addition of this compound. acs.orgnih.gov This suggests an electronic interaction between the compound and the metalloporphyrin, which is the basis for its potential detection using this method. The study noted that this interaction might imply that the pyridine-type nitrogen could be the interacting atom. nih.gov
Environmental Chemistry and Fate of 1 Nitroso 2 Phenylpyrrolidine
Abiotic Transformation Processes
Abiotic transformation processes, including photolysis and hydrolysis, are critical in determining the persistence and fate of chemical compounds in the environment.
The hydrolytic stability of N-nitrosamines can vary depending on the compound's structure and the pH of the surrounding medium. For instance, N-nitroso-2-pyrrolidone undergoes acid-catalyzed decomposition. asm.org This decomposition involves concurrent pathways leading to either denitrosation or deamination, with the rate-limiting step being the protonation of the amino nitrogen atom. In contrast, the alkaline hydrolysis of N-nitroso-2-imidazolidone has been studied kinetically, showing that only the acidic form of the compound is reactive. iwaponline.com The hydrolysis of N-nitrosamines is a critical factor in their environmental persistence. Although specific data on the hydrolytic degradation of 1-nitroso-2-phenylpyrrolidine is not available, it is plausible that it would exhibit some degree of pH-dependent hydrolysis, influenced by the pyrrolidine (B122466) ring and the phenyl substituent.
Biotransformation and Biodegradation Studies
Microbial activity plays a crucial role in the environmental degradation of many organic pollutants, including N-nitrosamines.
Studies have shown that various intestinal bacteria can degrade N-nitrosamines. For example, at low concentrations, approximately 30% of N-nitrosopyrrolidine was degraded by intestinal bacteria. nih.govnih.gov The bacterial metabolism of nitrosamines appears to differ from mammalian pathways and can lead to the formation of the parent amine and nitrite (B80452). nih.gov Several bacterial strains, including Rhodococcus and Pseudomonas species, have been identified as capable of degrading N-nitrosodimethylamine (NDMA). nih.gov The biodegradation of nitrosamines can be influenced by the presence of other carbon and nitrogen sources. For instance, the Bacillus species LT1C showed significantly higher degradation ratios of various nitrosamines when they were used as a carbon source compared to a nitrogen source. iwaponline.com While there is no specific research on the microbial degradation of this compound, the existing data on N-nitrosopyrrolidine suggests that microbial pathways are likely to contribute to its transformation in environmental matrices such as soil and water.
The degradation of N-nitrosamines can result in various transformation products. For N-nitrosodimethylamine (NDMA), degradation intermediates have been identified as methylamine, nitric oxide, nitrite, nitrate (B79036), and formate. nih.gov A literature review on the environmental transformation of nitroaromatics and nitramines recommended the development of analytical methods for TNT reduction products and the amino and nitroso derivatives of other explosives, highlighting the importance of identifying such products. osti.gov The specific environmental transformation products of this compound have not been documented. However, based on the degradation pathways of other nitrosamines, potential products could include 2-phenylpyrrolidine (B85683) through denitrosation, as well as various hydroxylated or ring-opened compounds resulting from microbial metabolism.
Adsorption, Mobility, and Environmental Distribution in Research Contexts
The movement and distribution of N-nitrosamines in the environment are governed by their adsorption to soil and sediment particles. The stability of N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine has been studied in soil, sewage, and lake water, with results indicating resistance to degradation in lake water and slow disappearance from soil and sewage. nih.gov The adsorption of N-nitrosopyrrolidine onto materials like zeolites and activated carbon has been investigated, suggesting that these materials could be used for its removal from the environment. nku.eduresearchgate.netdigitellinc.com The leaching behavior of adsorbed nitrosamines from activated carbon is an important consideration for their disposal. digitellinc.com The low log Kow of -0.19 for N-nitrosopyrrolidine suggests it will have high mobility in soil. nih.gov Given the structural similarity, this compound is also expected to be relatively mobile in the environment, although the phenyl group might increase its potential for adsorption to organic matter in soil and sediment compared to N-nitrosopyrrolidine.
Advanced Analytical Methodologies for 1 Nitroso 2 Phenylpyrrolidine Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 1-nitroso-2-phenylpyrrolidine, enabling its separation from complex matrices prior to detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in this regard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile N-nitrosamines. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For compounds similar to this compound, such as N-nitrosopyrrolidine, various HPLC methods have been developed.
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a Newcrom R1 column can be employed with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation of a broader range of nitrosamines has been achieved using columns with different selectivities, such as phenyl- and pentafluorophenyl-based stationary phases. docuchem.com
Post-column reaction with a thermal energy analyzer (TEA) is a highly selective and sensitive detection method for N-nitroso compounds separated by HPLC. acs.orgnih.gov This technique allows for the use of aqueous mobile phases, which are often necessary for the separation of polar, non-volatile nitrosamines. acs.org Additionally, photohydrolytic detection has been explored as another means of detecting N-nitroso compounds following HPLC separation. nih.gov
Table 1: Exemplary HPLC Conditions for N-Nitrosamine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Newcrom R1 | XBridge Phenyl | Hypersil GOLD C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Water with 0.1% Formic Acid, Methanol with 0.1% Formic Acid docuchem.com | Water with 0.1% Formic Acid, Methanol with 0.1% Formic Acid thermofisher.com |
| Detector | UV, MS-compatible with formic acid sielc.com | PDA at 254 nm docuchem.com | High-Resolution Accurate-Mass (HRAM) Mass Spectrometry thermofisher.com |
| Flow Rate | Not Specified | 0.6 mL/min docuchem.com | 500 µL/min thermofisher.com |
| Temperature | Not Specified | 40°C docuchem.com | Not Specified |
This table presents a summary of typical HPLC conditions used for the analysis of N-nitrosamines, which are applicable to this compound.
Gas Chromatography (GC) for Volatile Species
For volatile N-nitrosamines, Gas Chromatography (GC) is a powerful separation technique, often coupled with mass spectrometry for sensitive detection. The selection of the capillary column and the oven temperature program are crucial for achieving good resolution and peak shape.
A variety of capillary columns have been tested for the separation of N-nitrosamines, including those with different polarities like HP-5MS (5% phenyl-methylpolysiloxane), HP-35MS (35% phenyl-methylpolysiloxane), and DB-WAXetr (polyethylene glycol). mdpi.com The choice of column depends on the specific analytes and the complexity of the sample matrix.
Temperature programming, which involves increasing the column temperature during the analysis, is essential for separating a mixture of compounds with a wide range of boiling points. chromatographytoday.comlibretexts.org A typical temperature program starts at a lower temperature to separate the more volatile components and then ramps up to elute the less volatile compounds in a reasonable time with good peak shape. mdpi.comchromatographytoday.comlibretexts.orgelementlabsolutions.com
Table 2: Typical GC Temperature Program for N-Nitrosamine Analysis
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 60 | 1 | - |
| Ramp 1 | 100 | 1 | 10 |
| Ramp 2 | 245 | 2 | 15 |
This table illustrates a representative GC oven temperature program for the analysis of N-nitrosamines, based on a method using a DB-WAXetr column. mdpi.com Such a program would be a suitable starting point for the analysis of this compound.
Mass Spectrometric Approaches
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing both structural information and the ability to quantify the compound at trace levels.
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of unknown compounds. youtube.com In MS/MS, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure.
For N-nitrosamines, a common and diagnostic fragmentation pathway is the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da. researchgate.netnih.gov The fragmentation of cyclic nitrosamines, such as N-nitrosopyrrolidine, can proceed through a γ-position hydrogen rearrangement, leading to a neutral loss of NH=N-OH and yielding characteristic fragment ions. researchgate.net The study of these fragmentation patterns is crucial for the unambiguous identification of N-nitroso compounds in complex samples. nih.govnih.gov
Table 3: Characteristic Mass Spectral Fragments of N-Nitrosopyrrolidine
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Reference |
| 101 [M+H]⁺ | Neutral loss of •NO | 71 | researchgate.netnih.gov |
| 101 [M+H]⁺ | γ-Hydrogen rearrangement, neutral loss of NH=N-OH | 55 | researchgate.net |
This table highlights key fragmentation pathways for N-nitrosopyrrolidine, a close structural analog of this compound, providing insight into the expected fragmentation behavior.
Quantification Methodologies in Complex Research Samples
Accurate quantification of this compound in complex samples, such as environmental or biological matrices, requires robust and sensitive analytical methods. The combination of chromatographic separation with mass spectrometry, particularly GC-MS/MS and LC-MS/MS, is the gold standard for this purpose.
Isotope dilution mass spectrometry is a highly accurate quantification technique. It involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., N-nitrosopyrrolidine-d8) to the sample as an internal standard. acs.orgmdpi.com This internal standard co-elutes with the native analyte and experiences similar matrix effects and variations in sample preparation and instrument response, allowing for very precise and accurate quantification. acs.org
Methods have been developed for the quantification of N-nitrosamines at nanogram-per-liter levels in drinking water and atmospheric particulates, demonstrating the high sensitivity of these techniques. acs.orgnih.govresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components prior to instrumental analysis. acs.orgmdpi.com
Advanced Spectroscopic Techniques for Mechanistic Insights
Spectroscopic techniques provide valuable information about the electronic and vibrational structure of molecules, which can be used for both identification and to gain mechanistic insights into their reactions and interactions.
The National Institute of Standards and Technology (NIST) provides reference spectra, including infrared (IR) and UV/Visible spectra, for N-nitrosopyrrolidine. nist.gov The IR spectrum reveals characteristic vibrational frequencies of the functional groups present in the molecule. dtic.mil For instance, the N-N=O group in nitrosamines has characteristic stretching frequencies. dtic.milpw.edu.pl Computational studies using Density Functional Theory (DFT) can also predict the IR spectra of nitrosamines, providing a valuable complement to experimental data. dtic.mil
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. psu.edu Non-aromatic nitrosamines typically exhibit two absorption bands in their UV spectra. A high-intensity band is observed around 230 nm, and a lower-intensity band appears at a higher wavelength, between 345 and 374 nm. pw.edu.pl These absorption features are related to the electronic structure of the N-nitroso group. pw.edu.pl
Table 4: Spectroscopic Data for N-Nitrosopyrrolidine
| Spectroscopic Technique | Characteristic Features | Reference |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from NIST. Characteristic N-N=O stretching vibrations. | nist.gov |
| UV-Visible Spectroscopy | High-intensity absorption band at ~230 nm. Lower-intensity absorption band at ~345-374 nm. | pw.edu.pl |
This table summarizes the key spectroscopic features of N-nitrosopyrrolidine, which serve as a reference for the analysis of this compound.
Mechanistic Biochemical Interactions of 1 Nitroso 2 Phenylpyrrolidine
Enzymatic Biotransformation Pathways
The transformation of 1-nitroso-2-phenylpyrrolidine within biological systems is primarily an enzymatic process designed to increase its polarity and facilitate excretion. nih.gov This process, however, is also a critical step in its bioactivation to a chemically reactive state. The liver is the principal site for these biotransformations, with enzymes located within the endoplasmic reticulum of hepatocytes playing a central role. nih.gov
The initial and rate-limiting step in the metabolic activation of many nitrosamines is oxidation, a Phase I reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com For cyclic nitrosamines like N-nitrosopyrrolidine, the key bioactivation pathway is CYP-mediated α-hydroxylation, which is the enzymatic hydroxylation of the carbon atoms adjacent to the N-nitroso group. nih.gov
The cytochrome P450 isoform CYP2E1 has been identified as a major enzyme responsible for the metabolic activation of N-nitrosodimethylamine and is also the most active P450 species in the metabolism of N-nitrosopyrrolidine. nih.gov It is therefore highly probable that CYP2E1, and potentially other isoforms like CYP2A6 which are also known to activate nitrosamines, are involved in the metabolism of this compound. nih.gov
The proposed α-hydroxylation mechanism for this compound involves two primary positions on the pyrrolidine (B122466) ring: C2 (bearing the phenyl group) and C5.
Hydroxylation at C5: This pathway is analogous to the primary activation pathway for NPYR. The CYP enzyme abstracts a hydrogen atom from the C5 position, followed by the "rebound" of a hydroxyl group to form an unstable α-hydroxynitrosamine intermediate (5-hydroxy-1-nitroso-2-phenylpyrrolidine).
Hydroxylation at C2: This would involve hydroxylation at the carbon atom already substituted with the phenyl group. This position may be sterically hindered by the phenyl ring, potentially making it a less favored site for enzymatic attack compared to C5.
Aromatic Hydroxylation: The phenyl group itself presents an alternative site for CYP-mediated oxidation, leading to the formation of various hydroxylated aromatic derivatives (e.g., 1-nitroso-2-(4-hydroxyphenyl)pyrrolidine). This represents a potential detoxification pathway, as it does not lead to the formation of the highly reactive species generated by α-hydroxylation.
Upon formation, the α-hydroxynitrosamine intermediate is chemically unstable and undergoes spontaneous, non-enzymatic ring opening. This generates a highly reactive electrophile, a diazonium ion, which is ultimately responsible for the chemical modifications of biomolecules. nih.gov
In model systems using rat liver microsomes, the metabolism of N-nitrosopyrrolidine has been shown to yield specific products resulting from the α-hydroxylation pathway. nih.gov The primary metabolite identified is 2-hydroxytetrahydrofuran, which is formed from the unstable α-hydroxy-N-nitrosopyrrolidine intermediate after its spontaneous decomposition and loss of the nitroso group. nih.gov This intermediate can be further metabolized by cytosolic enzymes to more stable products. nih.gov
Extrapolating from the NPYR model, the enzymatic metabolism of this compound in a similar model system would be expected to produce metabolites derived from its corresponding α-hydroxylation intermediates.
Table 1: Predicted Metabolic Products of this compound Based on Established Nitrosamine (B1359907) Metabolism.
Non-Enzymatic Chemical Reactions with Biomolecules
Once metabolically activated to electrophilic intermediates, this compound can react non-enzymatically with nucleophilic sites on various biological macromolecules, including DNA and proteins. nih.gov These reactions are the molecular basis for the biological activities of many nitrosamines.
The electrophilic species generated from the α-hydroxylation and subsequent ring-opening of cyclic nitrosamines are known to form covalent adducts with DNA. Studies using α-acetoxy-N-nitrosopyrrolidine, a stable chemical precursor that mimics the α-hydroxy metabolite of NPYR, have demonstrated the formation of adducts with multiple DNA nucleobases in vitro.
The reactive intermediate attacks nucleophilic centers in DNA bases. The primary sites of adduction on purine (B94841) and pyrimidine (B1678525) bases include:
Guanine (B1146940): The N7 and O6 positions are common targets.
Adenine: The N1, N3, and N6 positions can be modified.
Cytosine: The N3, O2, and N4 positions are potential sites for adduction.
Thymine: The O2, N3, and O4 positions can be alkylated.
In addition to DNA, the reactive electrophiles can also form adducts with nucleophilic amino acid residues in proteins (e.g., cysteine, histidine, lysine), leading to protein modification and potential disruption of function. nih.gov It has been observed in some cases that protein adducts can form at significantly higher concentrations than DNA adducts and may exhibit greater stability in vivo.
The principal mechanism of chemical modification by activated this compound is alkylation. This process involves the covalent bonding of the carbon backbone of the nitrosamine to a nucleophilic site on a biomolecule.
The mechanism proceeds as follows:
Formation of the Electrophile: CYP-mediated α-hydroxylation of this compound at the C5 position yields an unstable α-hydroxynitrosamine.
Ring-Opening: This intermediate spontaneously opens to form the 4-oxo-4-phenylbutanediazonium ion. This diazonium ion is a potent electrophile.
Nucleophilic Attack: The diazonium ion is attacked by nucleophilic centers on biomolecules (e.g., the N7 position of a guanine base in DNA).
Alkylation: This attack displaces the nitrogen gas (N2), a very stable leaving group, resulting in the formation of a stable covalent bond between the butanal-phenyl moiety and the target biomolecule. This process is a form of SN2-like reaction.
This alkylation can lead to miscoding during DNA replication and transcription if not repaired, representing a critical step in the mechanism of action for this class of compounds.
Table 2: List of Chemical Compounds Mentioned.
Future Research Directions and Emerging Avenues in 1 Nitroso 2 Phenylpyrrolidine Chemistry
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, represent a vital direction for the synthesis of N-nitrosamines, including 1-nitroso-2-phenylpyrrolidine. ejcmpr.comnih.gov Traditional synthetic routes may involve harsh conditions or toxic reagents, making the development of environmentally benign alternatives a key research goal.
Future research could focus on adapting established green techniques to the synthesis of this compound. This includes the use of alternative energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Moreover, exploring the use of greener, safer solvents such as water or bio-based solvents, and employing catalytic systems instead of stoichiometric reagents can drastically improve the environmental profile of the synthesis. ejcmpr.comresearchgate.net The development of one-pot or domino reactions, where multiple transformations occur in a single step without isolating intermediates, would further enhance efficiency and reduce waste. researchgate.net
Table 1: Comparison of Conventional vs. Green Chemistry Approaches for Synthesis
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Solvents | Often uses toxic organic solvents | Water, bio-solvents, solvent-free conditions |
| Reagents | May use stoichiometric, hazardous reagents | Catalytic amounts of less hazardous materials |
| Efficiency | Often requires longer reaction times and multiple steps | Reduced reaction times, potential for one-pot synthesis |
| Waste | Can generate significant chemical waste | Minimized waste generation (high atom economy) |
| Safety | Potential exposure to hazardous materials | Inherently safer processes |
By focusing on these green principles, future synthetic routes to this compound can be developed that are not only more efficient but also safer and more sustainable.
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A thorough understanding of reaction kinetics, intermediates, and mechanisms is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques offer a powerful window into a reaction as it occurs, providing real-time data without the need for sampling, which can perturb the system. researchgate.netmdpi.com
The application of techniques such as Attenuated Total Reflection Fourier-transform infrared spectroscopy (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is a promising avenue for studying reactions involving this compound. nih.govfu-berlin.de An ATR-FTIR probe, inserted directly into the reaction vessel, can continuously monitor the concentration of reactants, products, and key intermediates by tracking their characteristic vibrational frequencies. mdpi.comfu-berlin.de This allows for the precise determination of reaction endpoints, the identification of transient species, and the gathering of detailed kinetic data. rsc.org Similarly, in situ NMR can provide detailed structural information about species in the reaction mixture over time. fu-berlin.de
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application for this compound |
|---|---|---|
| ATR-FTIR | Real-time concentration profiles of reactants, products, and intermediates. Kinetic data. | Monitoring the nitrosation of 2-phenylpyrrolidine (B85683); studying decomposition or transformation kinetics. |
| NMR Spectroscopy | Detailed structural information, reaction progress, and quantification of species. | Elucidating reaction pathways and identifying unexpected byproducts in real-time. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, often better in aqueous media. | Studying reactions in aqueous environments or for molecules with weak IR absorption. |
The use of these process analytical technologies (PAT) would enable a more profound understanding of the chemical behavior of this compound, leading to improved process control, optimization of reaction conditions, and enhanced safety. mdpi.com
Integrated Computational and Experimental Methodologies for Deeper Mechanistic Understanding
The synergy between computational chemistry and experimental studies provides a powerful paradigm for elucidating complex chemical mechanisms. acs.org While experimental techniques provide real-world data, computational methods, such as Density Functional Theory (DFT), can offer insights at a molecular level that are often inaccessible through experimentation alone. nih.govresearchgate.net
For this compound, an integrated approach could unravel subtle mechanistic details of its formation and reactivity. DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the influence of substituents or solvent effects on reactivity. acs.orgnih.gov For instance, computations can help explain the regioselectivity of reactions or predict the most likely sites for metabolic activation. nih.gov
This computational data can then be correlated with experimental results obtained from kinetic studies and in situ spectroscopy. acs.org The experimental findings serve to validate and refine the computational models, while the models provide a theoretical framework for interpreting the experimental observations. This iterative process of combining theory with practice can lead to a much deeper and more predictive understanding of the chemical properties of this compound.
Table 3: Roles of Integrated Methodologies
| Methodology | Role | Example Application |
|---|---|---|
| Experimental (e.g., Kinetics, Spectroscopy) | Provides real-world data on reaction rates, intermediates, and product distributions. | Measuring the rate of denitrosation of this compound under various pH conditions. |
| Computational (e.g., DFT) | Models reaction pathways, transition states, and molecular properties. Explains observed phenomena. | Calculating the energy barrier for different proposed denitrosation mechanisms to see which is more favorable. |
| Integrated Approach | Experimental data validates computational models. Models provide a theoretical basis for experimental observations. | Using experimental kinetic data to benchmark and refine a DFT model of the reaction, which is then used to predict the reactivity of related analogs. |
Exploration of Novel Reactivity and Chemical Transformations
While much of the focus on N-nitrosamines has been on their formation and degradation, the unique electronic nature of the N-nitroso functional group suggests a rich and potentially underexplored area of synthetic chemistry. Future research should venture into discovering novel reactivity and chemical transformations for this compound.
Known reactions of N-nitrosamines primarily include acid-catalyzed denitrosation, reduction of the nitroso group, and photochemical cleavage of the N-N bond. acs.orgnih.gov For aryl nitrosamines, the Fischer-Hepp rearrangement is also a known transformation. acs.org However, there is significant potential for new reactions. For example, the nitroso group could be utilized as a strategic functional handle in organic synthesis. Research could explore its role in directing C-H functionalization on either the phenyl ring or the pyrrolidine (B122466) ring, enabling the synthesis of complex substituted derivatives.
Furthermore, the photochemical properties of nitrosamines could be harnessed for applications beyond simple degradation, such as in photoredox catalysis to initiate novel bond-forming reactions. acs.org The reaction of the oxygen atom of the nitroso group with electrophiles to form alkoxydiazenium salts is another area that could be further exploited for synthetic purposes. nih.gov
Table 4: Known vs. Potential Novel Reactivity
| Reactivity Class | Known Transformations | Potential Future Exploration |
|---|---|---|
| Acid-Catalyzed | Denitrosation to form the parent amine and nitrous acid. nih.gov | Catalytic asymmetric transformations using the nitroso group as a directing element. |
| Photochemical | N-N bond cleavage, formation of aminium radicals. acs.org | Use as a photosensitizer or in photoredox-mediated C-C or C-heteroatom bond formation. |
| Reductive | Reduction to the corresponding hydrazine (B178648) or amine. acs.org | Selective and controlled partial reduction to access novel functional groups. |
| Electrophilic Attack | Reaction at the oxygen atom with alkylating agents. acs.org | Trapping of the resulting diazenium (B1233697) salts with a wider range of nucleophiles for diverse product synthesis. |
| New Bond Formation | Limited examples. | Development of novel cross-coupling reactions where the nitroso-pyrrolidine moiety acts as a leaving group or a reactive partner. |
By shifting the perspective from viewing this compound solely as a target for detection and removal to seeing it as a potential synthetic building block, chemists can open up new avenues for chemical innovation.
Q & A
Basic Research Questions
How can 1-nitroso-2-phenylpyrrolidine be structurally identified and characterized in a research setting?
Methodological Answer:
Structural identification requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze NMR spectra to confirm the pyrrolidine ring structure and nitroso group positioning. For example, pyrrolidine protons typically appear as multiplets in the δ 1.9–3.3 ppm range .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular formula (CHNO) and molecular weight (192.21 g/mol) .
- Infrared (IR) Spectroscopy: Identify characteristic N–O stretching vibrations (~1500 cm) and aromatic C–H bonds from the phenyl group .
| Key Chemical Properties |
|---|
| IUPAC Name : this compound |
| CAS Registry Number : 930-55-2 |
| Molecular Formula : CHNO |
| Molecular Weight : 192.21 g/mol |
| InChIKey : WNYADZVDBIBLJJ-UHFFFAOYSA-N |
What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Safety measures should align with occupational health guidelines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use EN 374-certified gloves for prolonged exposure .
- Ventilation: Work in a fume hood with >12 air changes per hour to prevent inhalation of vapors .
- First Aid:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact: Wash immediately with soap and water for ≥15 minutes .
- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
What methodological considerations are critical for optimizing the synthesis of this compound to minimize byproduct formation?
Methodological Answer:
Key steps for synthesis optimization include:
- Reaction Conditions: Use anhydrous solvents (e.g., DMF) and controlled temperatures (e.g., 150°C for nitroso group introduction) to avoid side reactions like oxidation .
- Purification: Employ column chromatography with ethyl acetate/hexane gradients to separate nitroso derivatives from unreacted precursors. Monitor purity via TLC (R ≈ 0.5 in 3:7 ethyl acetate/hexane) .
- Byproduct Mitigation: Add stoichiometric equivalents of nitroso agents (e.g., NaNO) to prevent over-nitrosation .
How can researchers address challenges in detecting trace amounts of this compound in complex matrices?
Methodological Answer:
Analytical challenges require enhanced sensitivity and selectivity:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
- Chromatography: Optimize reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30, v/v) and a C18 column for baseline separation .
- Detection: Couple with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode (e.g., m/z 192 → 148 transition) to achieve detection limits <1 ppb .
What factors influence the thermal stability of this compound, and how can degradation products be analytically monitored?
Methodological Answer:
Thermal stability is influenced by:
- Temperature: Store at ≤4°C in amber vials to prevent decomposition. Above 50°C, thermal degradation releases NO gases .
- Light Exposure: Protect from UV light to avoid photolytic cleavage of the N–O bond .
- Degradation Analysis: Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., pyrrolidine fragments at m/z 70) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
